molecular formula C29H38BNO3Si B1408349 (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid CAS No. 1704096-82-1

(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid

Cat. No.: B1408349
CAS No.: 1704096-82-1
M. Wt: 487.5 g/mol
InChI Key: WYRDRUKVBFFNHM-UHFFFAOYSA-N
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Description

(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C29H38BNO3Si and its molecular weight is 487.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronics and OLED Technology

  • A comprehensive review of the advancements in the structural design and synthesis of BODIPY-based organic semiconductors, including (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid, highlights their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The review discusses the progress from the initial use of BODIPY-based materials in OLEDs to the latest developments as near-infrared emitters, emphasizing their potential as metal-free infrared emitters (Squeo & Pasini, 2020).

Environmental Impact and Biodegradation

  • A review focused on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the biodegradation pathways of similar ether compounds, potentially including this compound. The review summarizes the current knowledge on the microorganisms and pathways supporting aerobic and anaerobic biodegradation, highlighting the influence of co-contaminants and the potential for bioaugmentation and biostimulation in groundwater remediation (Thornton et al., 2020).

Synthetic Applications in Medicinal Chemistry

  • A review on the applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, which might be relevant to the synthetic pathways involving this compound, offers an overview of the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are important structural motifs in numerous natural products and therapeutically relevant compounds, suggesting potential applications in medicinal chemistry and drug development (Philip et al., 2020).

Boronic Acid-Based Sensors

  • A review discussing boronic acid sensors with double recognition sites, including diboronic acid sensors and monoboronic acid sensors, provides insights into the potential of this compound in sensor development. The review emphasizes how the double recognition sites in these sensors can significantly improve binding affinity and selectivity, making them suitable for recognizing carbohydrates, catecholamines, ions, hydrogen peroxide, and more (Bian et al., 2019).

Properties

IUPAC Name

[4-[1-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38BNO3Si/c1-23(24-15-17-25(18-16-24)30(32)33)31-21-19-26(20-22-31)34-35(29(2,3)4,27-11-7-5-8-12-27)28-13-9-6-10-14-28/h5-18,23,26,32-33H,19-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRDRUKVBFFNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid
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(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid
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(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid
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(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid

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